molecular formula C29H42N6O6 B049746 Cinnamoyl-leu-(C)gly-pro-arg CAS No. 114563-66-5

Cinnamoyl-leu-(C)gly-pro-arg

カタログ番号 B049746
CAS番号: 114563-66-5
分子量: 570.7 g/mol
InChIキー: STYWEFPKZWMXIX-XEQMMVGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cinnamoyl-leu-(C)gly-pro-arg, also known as CLGPA, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a derivative of the naturally occurring hormone, thyrotropin-releasing hormone (TRH), and has been shown to possess a range of biochemical and physiological effects. In

作用機序

The mechanism of action of Cinnamoyl-leu-(C)gly-pro-arg is not fully understood. However, it has been suggested that this compound exerts its effects through the activation of the TRH receptor. The TRH receptor is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of the TRH receptor can lead to the activation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C (PLC) pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It can enhance cognitive function, reduce oxidative stress, and have anti-inflammatory effects. Additionally, this compound has been found to have neuroprotective properties and can promote the survival of neurons.

実験室実験の利点と制限

One advantage of using Cinnamoyl-leu-(C)gly-pro-arg in lab experiments is its ability to enhance cognitive function. This property makes it an attractive candidate for the study of various neurological disorders. Additionally, the solid-phase synthesis method used to produce this compound is a well-established technique, which allows for the production of large quantities of the peptide. However, one limitation of using this compound in lab experiments is its relatively high cost.

将来の方向性

There are several future directions for the study of Cinnamoyl-leu-(C)gly-pro-arg. One area of interest is the development of this compound analogs with improved properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, the potential therapeutic applications of this compound in the treatment of various neurological disorders should be explored further.
Conclusion:
In conclusion, this compound is a promising peptide with a range of potential therapeutic applications. Its ability to enhance cognitive function, reduce oxidative stress, and have anti-inflammatory effects make it an attractive candidate for the treatment of various neurological disorders. While further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways, the solid-phase synthesis method used to produce the peptide allows for the production of large quantities of the peptide for lab experiments.

合成法

The synthesis of Cinnamoyl-leu-(C)gly-pro-arg involves the solid-phase method, which is a widely used technique for peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are activated with coupling reagents and protected with various protecting groups to prevent unwanted reactions. After the completion of the peptide chain, the final product is cleaved from the solid support and purified through various chromatographic techniques.

科学的研究の応用

Cinnamoyl-leu-(C)gly-pro-arg has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties and can enhance cognitive function. Additionally, this compound has been found to have anti-inflammatory effects and can reduce oxidative stress. These properties make this compound a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

特性

CAS番号

114563-66-5

分子式

C29H42N6O6

分子量

570.7 g/mol

IUPAC名

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C29H42N6O6/c1-19(2)18-22(33-25(37)14-12-20-8-4-3-5-9-20)24(36)13-15-26(38)35-17-7-11-23(35)27(39)34-21(28(40)41)10-6-16-32-29(30)31/h3-5,8-9,12,14,19,21-23H,6-7,10-11,13,15-18H2,1-2H3,(H,33,37)(H,34,39)(H,40,41)(H4,30,31,32)/b14-12+/t21-,22?,23-/m0/s1

InChIキー

STYWEFPKZWMXIX-XEQMMVGRSA-N

異性体SMILES

CC(C)CC(C(=O)CCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C2=CC=CC=C2

SMILES

CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2

正規SMILES

CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2

同義語

cinnamido-2-methyl-5-oxoheptanoyl-prolyl-arginine
cinnamoyl-Leu-(C)Gly-Pro-Arg

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。